molecular formula C14H17NO4 B15123178 (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B15123178
M. Wt: 263.29 g/mol
InChI Key: HMOZTZIZWRRDMM-UHFFFAOYSA-N
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Description

(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound known for its utility in organic synthesis, particularly as a building block for the preparation of various enantiopure compounds. It is also referred to as Garner’s aldehyde, which is a versatile intermediate in the synthesis of natural products and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of L-serine with benzyl chloroformate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of enantiopure compounds and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its role as a chiral auxiliary or intermediate in various chemical reactions. It facilitates the formation of chiral centers in target molecules, thereby enabling the synthesis of enantiopure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific chiral configuration and the presence of the benzyl group, which can be selectively modified to introduce further functional groups. This makes it a highly versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZTZIZWRRDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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